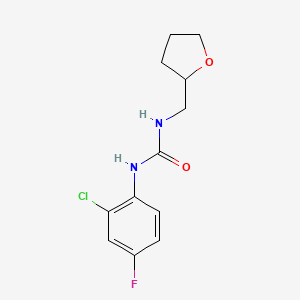

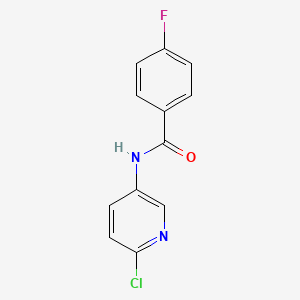

![molecular formula C18H20N4O4S B2507005 N-(2-carbamoylphenyl)-2-(1,1-dioxidotetrahydrothiophen-3-yl)-2,4,5,6-tetrahydrocyclopenta[c]pyrazole-3-carboxamide CAS No. 2309728-75-2](/img/structure/B2507005.png)

N-(2-carbamoylphenyl)-2-(1,1-dioxidotetrahydrothiophen-3-yl)-2,4,5,6-tetrahydrocyclopenta[c]pyrazole-3-carboxamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound "N-(2-carbamoylphenyl)-2-(1,1-dioxidotetrahydrothiophen-3-yl)-2,4,5,6-tetrahydrocyclopenta[c]pyrazole-3-carboxamide" is a complex organic molecule that appears to be related to a class of compounds with a pyrazole core. Pyrazole derivatives are known for their diverse biological activities, including antidepressant, antibacterial, antifungal, and anticancer properties. The specific compound is not directly mentioned in the provided papers, but the papers do discuss various pyrazole derivatives with similar structures and functionalities.

Synthesis Analysis

The synthesis of pyrazole derivatives typically involves the reaction of appropriate precursors under controlled conditions. For instance, the synthesis of phenyl-3-(thiophen-2-yl)-4,5-dihydro-1H-pyrazole-1-carbothioamides was achieved by the ring closure reaction of phenyl-1-(thiophen-2-yl) prop-2-en-1-ones with thiosemicarbazide in an alcoholic basic medium . Similarly, the synthesis of other pyrazole derivatives, such as the tricyclic pyrazoles, involves the careful selection of substituents and reaction conditions to achieve the desired selectivity and potency .

Molecular Structure Analysis

The molecular structure of pyrazole derivatives is characterized using various spectroscopic techniques, including NMR and mass spectrometry. For example, the structure elucidation of a cannabimimetic designer drug with a pyrazole skeleton was described using NMR spectroscopy and MS techniques, with the aid of shift prediction programs to confirm the structure . The molecular structure is crucial for the biological activity of these compounds, as it determines the interaction with biological targets.

Chemical Reactions Analysis

Pyrazole derivatives can undergo various chemical reactions depending on their substituents and reaction conditions. The papers provided do not detail specific reactions for the compound , but they do mention the synthesis and characterization of related compounds, which involve reactions such as heterocyclization and ring closure .

Physical and Chemical Properties Analysis

The physical and chemical properties of pyrazole derivatives are influenced by their molecular structure. These properties can be predicted using in silico methods and are important for understanding the compound's behavior in biological systems. For example, the preclinical evaluation of synthesized pyrazole derivatives

Scientific Research Applications

Synthesis and Structural Analysis

Research on compounds within the pyrazole and thiophene families includes synthesis and crystal structure analysis, revealing insights into their molecular and crystal configurations. For example, the synthesis and characterization of pyrazole derivatives have been extensively studied, providing foundational knowledge for developing new compounds with potential therapeutic applications (Prabhuswamy et al., 2016). These studies often focus on elucidating the molecular interactions and stability, contributing to the broader understanding of how such compounds can be utilized in various scientific research contexts.

Antimicrobial and Antifungal Activity

Another significant area of research involves evaluating the antimicrobial and antifungal activities of pyrazole and thiophene derivatives. Compounds have been synthesized and tested for their potential to inhibit bacterial and fungal growth, indicating their relevance in developing new antimicrobial agents. For instance, a variety of N-((1,3-diphenyl-5-aryl-1H-pyrazol-4-yl)sulfonyl)thiophene-2-carboxamides demonstrated potential antibacterial and antifungal activities, highlighting the therapeutic potential of these chemical families (Sowmya et al., 2018).

Pharmacological Properties

The pharmacological exploration of pyrazole and thiophene derivatives extends to their interaction with biological receptors, elucidating their potential as therapeutic agents. Research into compounds like N-(piperidin-1-yl)-5-(4-chlorophenyl)-1-(2,4-dichlorophenyl)-4-methyl-1H-pyrazole-3-carboxamide, a cannabinoid receptor antagonist, provides insight into the design of new drugs with specific receptor target profiles (Shim et al., 2002).

properties

IUPAC Name |

N-(2-carbamoylphenyl)-2-(1,1-dioxothiolan-3-yl)-5,6-dihydro-4H-cyclopenta[c]pyrazole-3-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H20N4O4S/c19-17(23)13-4-1-2-6-14(13)20-18(24)16-12-5-3-7-15(12)21-22(16)11-8-9-27(25,26)10-11/h1-2,4,6,11H,3,5,7-10H2,(H2,19,23)(H,20,24) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OIGCARIFCVGEAT-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2=C(N(N=C2C1)C3CCS(=O)(=O)C3)C(=O)NC4=CC=CC=C4C(=O)N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H20N4O4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

388.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

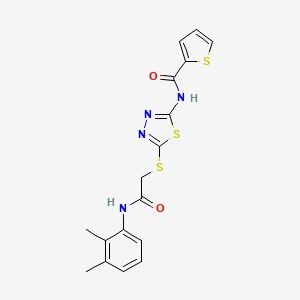

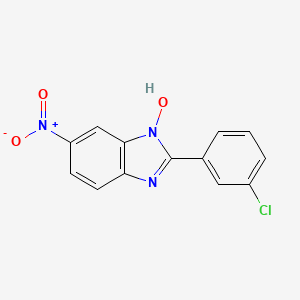

![2-ethoxy-N-(2-(4-fluorophenyl)-5-oxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzamide](/img/structure/B2506923.png)

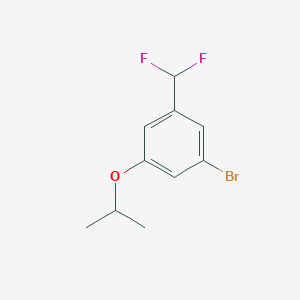

![1-{3-[(2,6-Dimethylpyrimidin-4-yl)oxy]pyrrolidin-1-yl}-2-(naphthalen-1-yl)ethan-1-one](/img/structure/B2506925.png)

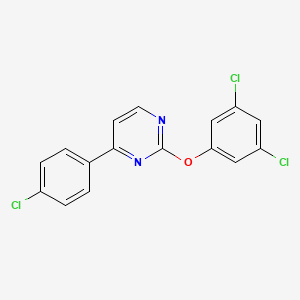

![3,5-dimethyl-N-[3-(2-oxopropyl)-1,2,4-thiadiazol-5-yl]-1-benzofuran-2-carboxamide](/img/structure/B2506927.png)

![[(2-Phenylethyl)carbamoyl]methyl 4-methylbenzoate](/img/structure/B2506928.png)

![2-(Hydroxyimino)-5-methyl-5-azabicyclo[4.4.0]decane](/img/structure/B2506929.png)

![8-Azabicyclo[3.2.1]octane-3-carbonitrile hydrochloride](/img/no-structure.png)

![1-[6-(dimethylamino)-4-pyrimidinyl]-N~4~-(3-methoxybenzyl)-1H-imidazole-4-carboxamide](/img/structure/B2506935.png)

![5-Benzyl-5-azaspiro[3.4]octan-7-amine](/img/structure/B2506936.png)